molecular formula C13H14N2O2 B1328012 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde CAS No. 1015844-31-1

4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Cat. No. B1328012
CAS RN: 1015844-31-1
M. Wt: 230.26 g/mol
InChI Key: MQPRPDTZJJMUMT-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde (4-EPMB) is a type of aromatic aldehyde that has been studied extensively for its potential applications in the scientific and medical fields. It is a colorless, crystalline solid with a melting point of 62-64°C, and has a molecular weight of 197.25 g/mol. 4-EPMB is highly soluble in ethanol, ether, and chloroform, and is insoluble in water. 4-EPMB has been used in many different research applications, including synthesis, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives : A study described an effective route for synthesizing substituted pyrazole derivatives, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. This compound was characterized using methods like NMR, mass, UV-Vis, and CHN analysis, and its antioxidant properties were evaluated (Naveen et al., 2021).

  • Characterization of Antimicrobial and Antioxidant Pyrazole Scaffolds : Another study synthesized functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, demonstrating their antimicrobial and antioxidant activities (Rangaswamy et al., 2017).

Bioactivity and Medicinal Chemistry

  • Cytotoxicity and Tumor-Specificity : Research on 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides showed these compounds' potential for cytotoxicity, tumor-specificity, and inhibition of carbonic anhydrase isoforms, crucial for anti-tumor activity studies (Gul et al., 2016).

Chemical Reactions and Mechanisms

  • Negishi Cross-Coupling Reactions : A study focused on the Negishi palladium-catalyzed cross-coupling reaction using 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides to synthesize 4-benzyl-3-ethoxy-1H-pyrazoles derivatives. These derivatives serve as building blocks for new chemical entities (Coutant & Janin, 2014).

  • Intramolecular 1,3-Dipolar Cycloaddition : Research into the intramolecular 1,3-dipolar cycloaddition of nitrilimines, derived from 2-(alkenyloxy)benzaldehydes, led to the formation of various pyrazole derivatives. This study explored the effect of substituents on the reactivity of the reaction (Shimizu et al., 1982).

Applications in Material Science

  • Corrosion Inhibition : A Schiff base compound derived from phenazone and vanillin was studied for its action in inhibiting the corrosion of steel in acidic conditions. The compound showed significant inhibition efficiency, highlighting its potential application in material protection (Emregül & Hayvalı, 2006).

These studies illustrate the versatility of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde and related compounds in various scientific research applications, ranging from synthetic chemistry to bioactivity and material science.

Synthesis and Characterization of Pyrazole Derivatives

1. Novel Synthesis Methods

Pyrazole derivatives, including those related to this compound, have been synthesized through various methods. For instance, a novel pyrazole derivative was synthesized via a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde using the Knoevenagel approach (Naveen et al., 2021). This method highlights an effective route for the direct synthesis of substituted pyrazoles.

2. Antimicrobial and Antioxidant Properties

Research has shown that certain pyrazole scaffolds exhibit significant antimicrobial and antioxidant activities. For example, functionalized pyrazole scaffolds synthesized from salicyaldehyde derivatives demonstrated considerable antimicrobial and antioxidant efficacy (Rangaswamy et al., 2017). These findings suggest potential applications in combating microbial infections and oxidative stress.

3. Crystal Structure Analysis

The crystal structures of pyrazole derivatives have been extensively studied to understand their molecular interactions and stability. Investigations into the crystal structure of various pyrazole compounds, using methods like X-ray diffraction and Hirshfeld surface analysis, provide insights into their molecular conformation and potential applications in material science (Abonía et al., 2007).

4. Applications in Organic Synthesis

Pyrazole derivatives are key intermediates in organic synthesis. Their reactivity has been explored in various reactions, such as the Negishi cross-coupling, to produce novel organic compounds with potential applications in pharmaceuticals and material science (Coutant & Janin, 2014).

5. Corrosion Inhibition

Studies have explored the use of Schiff base compounds derived from pyrazoles as corrosion inhibitors. These compounds have shown effectiveness in retarding the corrosion of metals, indicating their potential use in industrial applications (Emregül & Hayvalı, 2006).

6. Antioxidant Additives for Lubricating Oils

Pyrazole derivatives have been evaluated as antioxidant additives for lubricating oils. Such applications underscore their utility in industrial settings, where oxidative stability is crucial (Amer et al., 2011).

properties

IUPAC Name

4-ethoxy-3-(pyrazol-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13-5-4-11(10-16)8-12(13)9-15-7-3-6-14-15/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPRPDTZJJMUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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